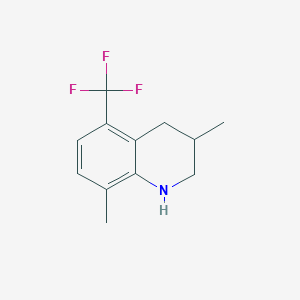![molecular formula C11H18ClN3O2 B2461636 4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1955564-56-3](/img/structure/B2461636.png)
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17N3O2·HCl.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzene-1-carboximidamide.
Etherification: The hydroxyl group of 4-hydroxybenzene-1-carboximidamide is etherified using 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed to obtain the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for electrophilic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which is a target for cancer, diabetes, and neurodegenerative diseases.
Biological Studies: The compound is used in studies to understand its binding affinity to various enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
作用機序
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubule affinity regulating kinase 4 (MARK4), inhibiting its activity.
Pathways Involved: By inhibiting MARK4, the compound can disrupt microtubule dynamics, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
4-[2-(Dimethylamino)ethoxy]benzohydrazide derivatives: These compounds also target MARK4 and have similar inhibitory effects.
N-(2-Diethylamino-ethyl)-4-ethoxy-benzamide hydrochloride:
Uniqueness: 4-[2-(Dimethylamino)ethoxy]-N’-hydroxybenzene-1-carboximidamide hydrochloride is unique due to its specific structural features that confer high binding affinity and selectivity for MARK4, making it a promising candidate for therapeutic development .
特性
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-N'-hydroxybenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2)7-8-16-10-5-3-9(4-6-10)11(12)13-15;/h3-6,15H,7-8H2,1-2H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDATGDBFJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2461553.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide](/img/structure/B2461555.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2461556.png)
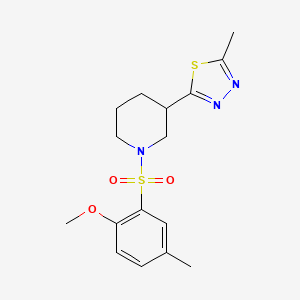
![3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2461560.png)
![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)
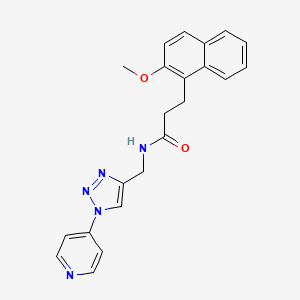
![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)
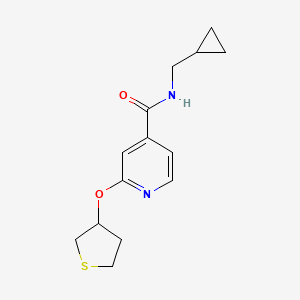
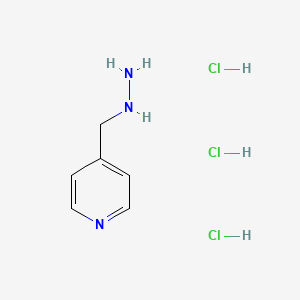
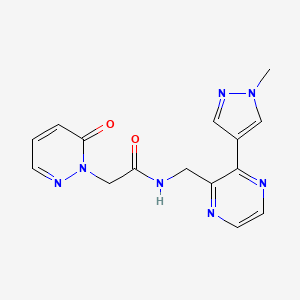
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N,N-diethylacetamide](/img/structure/B2461570.png)
![2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine](/img/structure/B2461574.png)
